Propylhydrazine oxalate
Overview
Description
Propylhydrazine oxalate is a chemical compound with the molecular formula C5H12N2O4. It is a derivative of hydrazine, a highly reactive and toxic compound widely used in various industrial processes. This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.
Mechanism of Action
Mode of Action
The specifics of these interactions and the resulting changes are yet to be fully understood .
Biochemical Pathways
Propylhydrazine Oxalate may be involved in the metabolism of oxalate, a secondary metabolite secreted by various organisms, including bacteria and fungi . Oxalate plays a role in several processes, such as nutrient availability, mineral weathering, and the precipitation of metal oxalates .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
It is known that oxalate, which this compound may be involved in metabolizing, can have various effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, atmospheric conditions such as relative humidity and aerosol acidity can impact the formation of oxalate . Additionally, factors such as ambient temperature can also influence the formation of oxalate .
Biochemical Analysis
Biochemical Properties
Propylhydrazine oxalate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It interacts with enzymes such as oxalate oxidase and oxalate decarboxylase, which are involved in the metabolism of oxalate. These interactions can lead to the formation of reactive intermediates that may affect cellular functions. This compound also interacts with proteins and other biomolecules, potentially altering their structure and function .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it may disrupt mitochondrial function, leading to changes in ATP production and oxidative stress. Additionally, this compound can impact the absorption and utilization of essential minerals such as calcium and magnesium, further influencing cellular activities .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific enzymes, inhibiting or activating their activity. For example, it may inhibit oxalate oxidase, leading to an accumulation of oxalate within cells. This inhibition can result in oxidative stress and damage to cellular components. This compound may also affect gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, this compound may degrade into other compounds, potentially altering its effects on cellular functions. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular functions. At higher doses, this compound can cause toxic effects, including oxidative stress, disruption of cellular metabolism, and damage to vital organs. Threshold effects have been observed, where a certain dosage level leads to significant adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxalate metabolism. It interacts with enzymes such as oxalate oxidase and oxalate decarboxylase, which play key roles in the breakdown and utilization of oxalate. These interactions can affect metabolic flux and the levels of various metabolites within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments can influence its activity and effects on cellular functions .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can affect mitochondrial function and energy production. Understanding its subcellular localization can provide insights into its mechanisms of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propylhydrazine oxalate can be synthesized through the reaction of propylhydrazine with oxalic acid. The reaction typically involves mixing equimolar amounts of propylhydrazine and oxalic acid in a suitable solvent, such as ethanol or water, and allowing the reaction to proceed at room temperature. The resulting product is then purified through recrystallization to obtain this compound in high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pH, and concentration of reactants to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Propylhydrazine oxalate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydrazine functional group, which is highly reactive .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield propylhydrazine derivatives, while reduction can produce propylhydrazine itself .
Scientific Research Applications
Propylhydrazine oxalate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: this compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Comparison with Similar Compounds
Properties
IUPAC Name |
oxalic acid;propylhydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2.C2H2O4/c1-2-3-5-4;3-1(4)2(5)6/h5H,2-4H2,1H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXLENZWWDUZLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNN.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90212817 | |
Record name | Hydrazine, propyl-, ethanedioate (1:1) (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90212817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56884-75-4, 6340-91-6 | |
Record name | Hydrazine, propyl-, ethanedioate (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56884-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrazine, propyl-, ethanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6340-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrazine, propyl-, oxalate (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006340916 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propylhydrazine oxalate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50979 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hydrazine, propyl-, ethanedioate (1:1) (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90212817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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